molecular formula C21H21N3O2 B2612898 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide CAS No. 1251616-51-9

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2612898
CAS No.: 1251616-51-9
M. Wt: 347.418
InChI Key: HCLVAZLYSBETLA-UHFFFAOYSA-N
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Description

2-(10-Oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is a polycyclic heteroaromatic compound featuring a benzo[b][1,6]naphthyridin core fused with a 10-oxo group and an acetamide side chain substituted with an ortho-tolyl (o-tolyl) moiety. The benzo[b][1,6]naphthyridine scaffold confers rigidity and planar geometry, which may enhance interactions with biological targets such as enzymes or receptors. The o-tolyl group introduces steric and electronic effects that could influence solubility, binding affinity, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide typically involves a multi-step process. One common method includes the intramolecular photochemical cyclization of suitable precursors. This method has been shown to be efficient in producing complex heterocycles, including benzo[h]-1,6-naphthyridin-5(6H)-ones .

Industrial Production Methods

In an industrial setting, the continuous flow method is often employed. This method allows for the expedited synthesis of complex heterocycles by utilizing an intramolecular photochemical cyclization process. The continuous flow method is advantageous due to its greater atom efficiency and the ability to produce compounds in good yields .

Chemical Reactions Analysis

Types of Reactions

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced forms.

Scientific Research Applications

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the accumulation of trapped cleavage complexes in the DNA, resulting in cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[b][1,6]naphthyridin Derivatives

2-(7-Chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide

  • Key Differences : This compound replaces the o-tolyl group with a 2-fluorophenyl substituent and introduces a chloro-methyl group at positions 6 and 7 of the naphthyridin core.
  • The chloro-methyl substitution increases steric bulk and lipophilicity, which could affect membrane permeability .

N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

  • Key Differences : Incorporates a morpholine-4-carbonyl group at position 10 and a 5-chloro-2-methoxyphenyl acetamide substituent.
  • Impact : The morpholine moiety enhances polarity and solubility compared to the o-tolyl group. The chloro-methoxy substitution may improve target selectivity due to its larger size and electron-donating methoxy group .

Analogues with Alternative Heterocyclic Cores

N-[4,7-Dioxo-2-(o-tolyl)-1,3-oxazepin-3(2H,4H,7H)-yl]-2-(coumarin-4-yloxy)acetamide (9)

  • Core Structure : Replaces the naphthyridin core with a 1,3-oxazepin ring fused to a coumarin system.
  • Key Properties : Exhibits a lower melting point (128–130°C) and yield (40%) compared to typical benzo[b][1,6]naphthyridin derivatives, suggesting reduced thermal stability or crystallinity. The coumarin moiety introduces UV-fluorescence properties, useful for analytical tracking .

(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)

  • Core Structure : Combines a benzo[e][1,4]diazepin with a pyrimido[4,5-d]pyrimidin fragment.
  • Impact: The extended π-system and additional nitrogen atoms may enhance DNA intercalation or kinase inhibition.

Derivatives with Modified Acetamide Side Chains

N-(3-Cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

  • Key Differences: Substitutes the naphthyridin core with a quinolin scaffold and replaces the o-tolyl group with a piperidin-4-ylidene-acetamide side chain.
  • The tetrahydrofuran-3-yl-oxy group enhances solubility .

Comparative Analysis Table

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Benzo[b][1,6]naphthyridin 10-oxo, N-(o-tolyl)acetamide High rigidity, moderate lipophilicity
2-(7-Chloro-6-methyl-10-oxo...fluorophenyl Benzo[b][1,6]naphthyridin 7-Cl, 6-CH₃, N-(2-F-phenyl)acetamide Enhanced steric bulk, reduced solubility
N-(5-Cl-2-MeO-phenyl)...morpholine Benzo[b][1,6]naphthyridin 10-morpholine-4-carbonyl, N-(5-Cl-2-MeO-phenyl) Improved solubility, polar interactions
Compound 9 1,3-Oxazepin + coumarin N-(o-tolyl), coumarin-4-yloxy Fluorescent, lower thermal stability
Compound 11p Benzo[e][1,4]diazepin Pyrimido[4,5-d]pyrimidin, but-3-en-1-yl Kinase inhibition potential, complex synthesis

Key Research Findings

  • Steric Effects : The o-tolyl group in the target compound creates steric hindrance that may limit off-target interactions compared to smaller substituents like fluorine .
  • Solubility : Morpholine- or tetrahydrofuran-containing derivatives exhibit superior aqueous solubility, critical for oral bioavailability .
  • Synthetic Challenges : Compounds with fused heterocycles (e.g., pyrimido[4,5-d]pyrimidin) often require multi-step syntheses with lower yields (e.g., 25–40%) .

Biological Activity

The compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[b][1,6]naphthyridine core and an acetamide group. The molecular formula is C20H20N2OC_{20}H_{20}N_2O, and it exhibits significant chemical stability due to its fused heterocyclic system.

Biological Activity Overview

Research indicates that compounds within the naphthyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives can exhibit antibacterial properties. For instance, compounds similar to this compound have demonstrated moderate inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : The naphthyridine core is known to interact with DNA and inhibit replication processes. This mechanism suggests potential use in cancer therapy by preventing tumor cell proliferation .
  • Kinase Inhibition : Recent research indicates that this compound may inhibit specific kinases involved in cellular processes. For example, it has shown potential activity against Bruton's tyrosine kinase (BTK), making it a candidate for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) .

The biological activity of this compound can be attributed to its ability to intercalate with DNA and modulate enzyme activity:

  • DNA Intercalation : The compound's structure allows it to fit between DNA base pairs, disrupting replication and transcription processes. This action can lead to apoptosis in rapidly dividing cancer cells .
  • Enzyme Modulation : By interacting with specific enzymes and receptors, the compound can alter their activity. This modulation can affect various signaling pathways critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of related naphthyridine compounds:

StudyFindings
Study ADemonstrated that naphthyridine derivatives exhibited significant antibacterial activity against MRSA with IC50 values in the micromolar range.
Study BInvestigated the anticancer properties of a related compound showing inhibition of cell proliferation in vitro with IC50 values below 100 nM.
Study CReported on the kinase inhibition potential of a structurally similar compound with promising results in preclinical models for B-cell malignancies.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-6-2-4-8-17(14)23-20(25)13-24-11-10-19-16(12-24)21(26)15-7-3-5-9-18(15)22-19/h2-9H,10-13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLVAZLYSBETLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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